molecular formula C7H12ClNO B1455703 (2,5-Dimethylfuran-3-yl)methanamine hydrochloride CAS No. 1306604-69-2

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride

Cat. No.: B1455703
CAS No.: 1306604-69-2
M. Wt: 161.63 g/mol
InChI Key: GIWAAZTWCWKTQB-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride is a furan-derived chemical compound that serves as a specialized synthetic intermediate for research and development. The core structure of this compound, the 2,5-dimethylfuran motif, is a recognized scaffold in medicinal chemistry and chemical biology . The primary amine functional group on the molecule provides a versatile handle for further synthetic modification, enabling researchers to create a diverse array of derivatives for screening and discovery purposes . Furan-based structures are of significant interest in various research fields, including the development of novel pharmaceutical agents. While the specific biological pathway of this compound is an area of ongoing investigation, related heterocyclic amine compounds are frequently explored for their potential to interact with enzymatic targets and disrupt protein-protein interfaces in therapeutic development . Furthermore, research into novel inhibitors, such as tricyclic AKR1C3 dependent KARS inhibitors, highlights the broader context of targeting specific enzymes in oncology, underscoring the importance of specialized chemical building blocks in early-stage drug discovery . This makes this compound a valuable reagent for constructing novel molecular entities aimed at probing biological mechanisms and identifying new therapeutic candidates.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c1-5-3-7(4-8)6(2)9-5;/h3H,4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWAAZTWCWKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-69-2
Record name 3-Furanmethanamine, 2,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306604-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Aminomethylation via Mannich-Type Reaction

One common approach involves reacting 2,5-dimethylfuran derivatives bearing aldehyde or chloromethyl functional groups with ammonia or amine sources under acidic conditions to introduce the aminomethyl group at the 3-position. This is often followed by salt formation with hydrochloric acid.

  • For example, 5-(chloromethyl)furfural derivatives can be converted to dialkylfurans by catalytic hydrogenation under mild conditions, yielding intermediates that can be aminated to form the methanamine substituent. Though this patent focuses on dialkylfurans, the methodology is adaptable to introduce aminomethyl groups on the furan ring.

Reduction of Nitro or Amino-Substituted Furans

Another approach involves synthesizing 3-nitro or 3-amino substituted 2,5-dimethylfurans, which are then reduced to the corresponding aminomethyl derivatives. Lithium aluminium hydride (LiAlH4) reductions have been reported for related furan derivatives, although this reagent is expensive and hazardous.

Reaction of Furfuryl Alcohol Derivatives with Amines

Published procedures for related compounds such as 5-dimethylaminomethyl-2-furanmethanol involve reacting 2-furanmethanol (furfuryl alcohol) with dimethylamine hydrochloride and formaldehyde or paraformaldehyde. This reaction proceeds via a Mannich-type mechanism to introduce the aminomethyl group.

  • In these processes, hydrogen chloride gas is bubbled through a cooled solution of bis(dimethylamino)methane and 2-furanmethanol in dichloromethane, allowing the formation of the aminomethylated product, which is then converted to the hydrochloride salt by acidification.
  • The product isolation involves basification, extraction with ethyl acetate, drying, concentration, and distillation to obtain pure aminomethylfurans.

Advantages of Current Methods

  • The Mannich-type reactions and catalytic hydrogenations can be performed under mild conditions, often at or below room temperature, improving safety and scalability.
  • Avoidance of toxic reagents such as halides and formaldehyde in some protocols reduces the formation of harmful impurities like halomethyl ethers.
  • Selective hydrogenation using supported precious metal catalysts (e.g., palladium on carbon) enables high yields of desired furan derivatives with minimal side products.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Remarks Reference
Mannich-type reaction 2-furanmethanol + bis(dimethylamino)methane HCl gas, dichloromethane 0–25°C, stirring Difficult distillation, impurities possible
Catalytic hydrogenation 5-(chloromethyl)furfural Pd/C catalyst, H2 gas Mild temperature, substoichiometric catalyst High selectivity, mild conditions
Reduction of amino esters 5-dimethylaminomethyl-2-furancarboxylic acid methyl ester LiAlH4 Reflux, hazardous reagent Expensive, hazardous, difficult purification
Reflux in acid for carboxylic acid derivatives 2,3-diethyl diacetylsuccinate Concentrated HCl (≥0.1N) Oil bath or microwave heating Simple, low cost, suitable for industrial scale

Notes on Isolation and Purification

  • The hydrochloride salt formation is typically achieved by bubbling hydrogen chloride gas into the reaction mixture or by acidifying the amine-containing intermediate.
  • Purification often involves solvent extraction, drying over anhydrous agents, concentration, and distillation under reduced pressure.
  • Avoidance of halide ions and formaldehyde in some methods prevents formation of halomethyl ether impurities, which are potentially harmful.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

Dopamine Hydrochloride (CAS 62-31-7)
  • Structure : A phenethylamine derivative with a catechol (3,4-dihydroxyphenyl) group and an ethylamine side chain.
  • Key Differences :
    • Dopamine features a benzene ring with hydroxyl groups, whereas the target compound has a furan ring with methyl substituents.
    • The ethylamine chain in dopamine may enhance receptor binding in biological systems compared to the shorter methanamine group in the target compound.
  • Applications : Clinically used as a neurotransmitter and vasopressor .
  • Safety : Classified under GHS 1.1 with specific handling precautions (e.g., avoiding eye/skin contact) .
2,5-Dimethoxyphenethylamine Hydrochloride (CAS 3166-74-3)
  • Structure : A phenethylamine with methoxy groups at the 2- and 5-positions on a benzene ring.
  • Key Differences :
    • The methoxy groups increase lipophilicity compared to the methyl groups on the furan ring in the target compound.
    • The benzene ring in this compound is more chemically stable than the oxygen-containing furan ring.
  • Regulatory Status : Subject to consumption analysis in industrial and research sectors .
Dimethylamine Hydrochloride (CAS 506-59-2)
  • Structure : A simple aliphatic amine salt (N-methyl methanamine hydrochloride).
  • Key Differences :
    • Lacks an aromatic or heterocyclic ring, resulting in lower molecular complexity.
    • Likely higher water solubility due to the absence of bulky substituents.
  • Applications : Industrial uses, including chemical synthesis .
(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)
  • Structure : A diamine with an amide group and a pentanamide backbone.
  • Key Differences :
    • Contains multiple amine groups and an amide bond, unlike the single amine in the target compound.
    • Likely used in peptide synthesis or pharmaceutical research .
  • Safety: Limited toxicological data available; precautions include avoiding inhalation .

Key Research Findings

Ring Stability : Furan rings (target compound) are less thermally stable than benzene rings (e.g., 2,5-dimethoxyphenethylamine), which may limit high-temperature applications .

Lipophilicity : Methyl groups on the furan ring may enhance lipid solubility compared to polar hydroxyl or methoxy groups, influencing bioavailability .

Biological Activity

(2,5-Dimethylfuran-3-yl)methanamine hydrochloride is a compound derived from 2,5-dimethylfuran, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and other relevant pharmacological aspects.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

  • Chemical Formula : C8H12ClN
  • Molecular Weight : Approximately 175.64 g/mol

This compound features a furan ring substituted with a methanamine group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound can induce cell death in cancer cell lines. For instance, in A549 lung cancer cells, treatment with this compound resulted in increased reactive oxygen species (ROS) levels and apoptosis .

Table 2: Cytotoxic Effects on A549 Cells

TreatmentCell Viability (%)ROS Level (Relative Fluorescence Units)
Control100100
Compound (10 µM)70150
Compound (20 µM)50250

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical metabolic processes. The compound likely induces oxidative stress in cells, leading to increased apoptosis rates .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various strains of bacteria demonstrated that the compound effectively inhibited growth at low concentrations, supporting its potential use as an antimicrobial agent in clinical settings.
  • Cancer Cell Line Studies : In vitro studies on A549 cells showed that the compound significantly reduced cell viability and increased apoptotic markers compared to control groups. This suggests potential therapeutic applications in cancer treatment .

Q & A

Q. What are the established synthetic protocols for (2,5-Dimethylfuran-3-yl)methanamine hydrochloride, and how are reaction conditions optimized to enhance yield and purity?

  • Methodological Answer : The synthesis typically involves functionalization of the furan ring followed by amine introduction and HCl salt formation. For example, starting with 2,5-dimethylfuran-3-carbaldehyde, reductive amination (using NaBH4_4 or H2_2/Pd-C) can yield the primary amine, which is then treated with HCl to form the hydrochloride salt. Key parameters include:
  • Solvent selection : Aqueous HCl (as in memantine hydrochloride synthesis ) ensures protonation and salt stability.
  • Temperature control : Reflux conditions (~100°C) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures improves purity.
    Monitoring via TLC or HPLC ensures intermediate tracking .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H NMR identifies methyl groups (δ 2.2–2.4 ppm) and furan protons (δ 6.0–6.5 ppm). 13^{13}C NMR confirms the amine-bound carbon (δ 40–50 ppm) .
  • IR spectroscopy : N-H stretches (~3200 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) validate the amine hydrochloride structure.
  • Mass spectrometry (MS) : ESI-MS detects the molecular ion [M+H]+^+ at m/z 142.1 (C7_7H12_{12}NO+^+) .
  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H2_2O/MeCN) assesses purity (>97%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability profiles of this compound across different solvents?

  • Methodological Answer : Discrepancies often arise from impurities or measurement conditions. To address this:
  • Standardized solubility assays : Use gravimetric analysis (saturated solutions filtered and dried) in solvents like water, ethanol, or DMSO at 25°C.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis or oxidation byproducts .
  • Purity verification : NMR or elemental analysis ensures sample integrity before testing .

Q. What computational chemistry approaches are employed to predict the reactivity and interaction mechanisms of this compound in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem’s InChI data (e.g., InChI=1S/C7_7H11_{11}NO.ClH ) informs molecular geometry optimization.
  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., GPCRs or enzymes). Validation via in vitro binding assays (e.g., radioligand displacement) confirms predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,5-Dimethylfuran-3-yl)methanamine hydrochloride
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(2,5-Dimethylfuran-3-yl)methanamine hydrochloride

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